molecular formula C14H12N4O2S B12414085 Sulfaquinoxaline-d4

Sulfaquinoxaline-d4

Cat. No.: B12414085
M. Wt: 304.36 g/mol
InChI Key: NHZLNPMOSADWGC-KDWZCNHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfaquinoxaline-d4 is a deuterium-labeled derivative of sulfaquinoxaline, an antimicrobial agent primarily used in veterinary medicine. It exhibits activity against a broad spectrum of Gram-negative and Gram-positive bacteria and is commonly used to prevent coccidiosis and bacterial infections in animals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfaquinoxaline-d4 is synthesized by incorporating deuterium, a stable heavy isotope of hydrogen, into the sulfaquinoxaline molecule. The synthesis involves the substitution of hydrogen atoms with deuterium atoms in the sulfaquinoxaline structure. This process is typically carried out using deuterated reagents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

The industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in large reactors, followed by purification steps to isolate the deuterium-labeled product. The final product is then subjected to quality control measures to ensure its purity and isotopic labeling .

Mechanism of Action

Sulfaquinoxaline-d4 exerts its effects by inhibiting the enzyme dihydrofolate synthetase, which is essential for the synthesis of nucleic acids in bacteria and coccidia. This inhibition disrupts the nucleic acid synthesis, leading to the death of the microorganisms. The compound’s active peak against coccidia is at the second schizont stage, which is the fourth day of the coccidial life cycle .

Properties

Molecular Formula

C14H12N4O2S

Molecular Weight

304.36 g/mol

IUPAC Name

4-amino-2,3,5,6-tetradeuterio-N-quinoxalin-2-ylbenzenesulfonamide

InChI

InChI=1S/C14H12N4O2S/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H,15H2,(H,17,18)/i5D,6D,7D,8D

InChI Key

NHZLNPMOSADWGC-KDWZCNHSSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC3=CC=CC=C3N=C2)[2H]

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

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